(1-Phenylpentan-2-yl)(propyl)amine
Description
Contextualization within the Landscape of Substituted Amine Chemistry
Substituted amines are a broad class of organic compounds characterized by a nitrogen atom bonded to one or more organic substituents. They are fundamental in medicinal chemistry and pharmacology due to their prevalence in biologically active molecules.
(1-Phenylpentan-2-yl)(propyl)amine is classified as a secondary amine, as the nitrogen atom is bonded to two carbon-containing groups. More specifically, it belongs to the phenethylamine (B48288) class of compounds. The structure of any substituted phenethylamine includes a phenyl ring connected to an amino group via a two-carbon sidechain dovepress.com. In the case of this compound, there are additional substitutions on both the sidechain and the amino group.
The systematic nomenclature for this compound according to IUPAC is 1-phenyl-N-propylpentan-2-amine. However, it is also known by several other names in chemical literature and databases, which are listed in the table below.
| Property | Value |
| IUPAC Name | 1-phenyl-N-propylpentan-2-amine chemspider.com |
| Synonyms | This compound, N,alpha-Dipropylbenzeneethanamine, 1-phenyl-2-propylaminopentane, N-propyl-1-phenyl-2-pentylamine cymitquimica.comechemi.com |
| Molecular Formula | C₁₄H₂₃N |
| Molecular Weight | 205.345 g/mol |
| CAS Number | 119485-94-8 |
This table summarizes the key identifiers for this compound.
The structure features a chiral center at the second carbon of the pentane (B18724) chain, meaning it can exist as different stereoisomers.
The investigation into compounds like this compound is an extension of the long-standing research into phenethylamines, a class of compounds known for their psychoactive properties. The parent compound, phenethylamine, is a central nervous system stimulant wikipedia.org.
A significant impetus for the synthesis and study of this compound and related compounds arose from structure-activity relationship studies of deprenyl. These studies aimed to develop novel central nervous system stimulants that were devoid of the monoamine oxidase (MAO) inhibitory effects of their precursors. This compound, also referred to as PPAP in some literature, was selected as a reference substance in this line of research. It is considered a derivative of selegiline.
Research Significance and Academic Relevance of this compound
The scientific interest in this compound stems from its distinct mechanism of action compared to more traditional stimulants. Its study provides valuable insights into the modulation of monoaminergic systems.
In organic synthesis, the preparation of this compound often utilizes established methods such as reductive amination. This common and efficient one-pot procedure involves the condensation of a ketone precursor, 1-phenylpentan-2-one (B142835), with propylamine (B44156) to form an intermediate which is then reduced to the final amine product .
From a medicinal chemistry perspective, the key theoretical implication of this compound is its function as a catecholaminergic activity enhancer (CAE). Unlike classic stimulants such as amphetamine, which induce a non-physiological, bulk release of neurotransmitters, this compound enhances the physiological, impulse-driven release of catecholamines like dopamine (B1211576) and norepinephrine (B1679862). It is taken up by catecholamine axon terminals but does not independently force the release of these neurotransmitters. Instead, it potentiates the amount of neurotransmitter released in response to a neuronal impulse.
Research on this compound and other monoaminergic activity enhancers (MAEs) addresses a significant gap in the understanding of monoamine neurotransmission and the development of psychostimulant drugs wikipedia.org. For many years, the primary focus of research was on compounds that act as either monoamine reuptake inhibitors or releasing agents.
The study of CAEs like this compound has opened up a new avenue of investigation into compounds that can modulate neurotransmitter release in a more controlled, activity-dependent manner. This offers the potential for a different pharmacological profile, distinguishing them from traditional stimulants. This line of inquiry helps to fill the gap between the indiscriminate action of releasing agents and the need for more nuanced pharmacological tools to study and potentially influence the monoaminergic system. The exploration of such compounds contributes to a more comprehensive understanding of how to fine-tune neuronal communication.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-N-propylpentan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-3-8-14(15-11-4-2)12-13-9-6-5-7-10-13/h5-7,9-10,14-15H,3-4,8,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBENSVGEGPJNFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC1=CC=CC=C1)NCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201027213 | |
| Record name | 1-Phenyl-N-propyl-2-pentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201027213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119485-94-8 | |
| Record name | Phenylpropylaminopentane, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119485948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenyl-N-propyl-2-pentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201027213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-phenylpentan-2-yl)(propyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | PHENYLPROPYLAMINOPENTANE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M94L7YXE88 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for the Elucidation and Production of 1 Phenylpentan 2 Yl Propyl Amine
Established Synthetic Pathways for (1-Phenylpentan-2-yl)(propyl)amine
Traditional methods for synthesizing this compound rely on well-documented reactions that are foundational to organic chemistry. These pathways are often characterized by their reliability and scalability.
Direct amination, a fundamental approach for forming C-N bonds, is a viable method for the synthesis of this compound. This strategy typically involves the nucleophilic substitution of a suitable precursor. smolecule.com One common pathway is the reaction of a 1-phenylpentan-2-yl derivative containing a good leaving group, such as a halide (e.g., bromide) or a sulfonate (e.g., tosylate), with propylamine (B44156). smolecule.com The amine acts as the nucleophile, displacing the leaving group to form the desired secondary amine. smolecule.com The reaction mechanism for primary alkyl halides generally follows an SN2 pathway, which involves a backside attack by the amine nucleophile. smolecule.com
Another direct amination approach involves the reaction of a phenolic compound with propylamine under specific controlled conditions. smolecule.com
The Chan-Lam coupling reaction provides a modern and efficient method for the formation of carbon-heteroatom bonds, specifically aryl ethers and secondary aryl amines. wikipedia.orgorganic-chemistry.org This copper-catalyzed cross-coupling reaction joins an aryl boronic acid with an amine or an alcohol. wikipedia.orgnrochemistry.com A significant advantage of the Chan-Lam coupling is that it can often be conducted at room temperature and is tolerant of air, distinguishing it from the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org
In the context of this compound, which is an aliphatic amine, the Chan-Lam coupling is more applicable for its derivatization rather than its de novo synthesis. For instance, the secondary amine group of the title compound could react with various aryl boronic acids to produce N-aryl derivatives. The general mechanism involves the formation of a copper(III)-aryl-amide intermediate, which then undergoes reductive elimination to yield the N-arylated amine product and a copper(I) species. wikipedia.org The catalytic cycle is completed by the re-oxidation of Cu(I) to Cu(II) by an oxidant, which can be atmospheric oxygen. organic-chemistry.orgnrochemistry.com
Table 1: Key Features of the Chan-Lam Coupling Reaction
| Feature | Description |
| Catalyst | Typically copper(II) complexes, such as Cu(OAc)₂. nrochemistry.com |
| Reactants | An amine (or alcohol) and an organoboron compound (e.g., boronic acid). organic-chemistry.org |
| Mechanism | Involves transmetalation, disproportionation to a Cu(III) intermediate, and reductive elimination. nrochemistry.com |
| Conditions | Often mild, can be run at room temperature and open to the air. wikipedia.orgnrochemistry.com |
| Application | Formation of C(aryl)-N and C(aryl)-O bonds. beilstein-journals.org |
Reduction reactions are among the most common and efficient strategies for synthesizing this compound. The most widely utilized method is reductive amination. smolecule.com This one-pot procedure involves the condensation of a ketone precursor, 1-phenylpentan-2-one (B142835), with propylamine to form a Schiff base (imine) intermediate. This intermediate is then reduced in situ to the final secondary amine. smolecule.com This approach is highly efficient as it avoids the need to isolate the often-unstable imine.
A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) being a common choice due to its selectivity for the imine over the ketone. The reaction is typically carried out in a protic solvent like methanol (B129727) under mildly acidic conditions (pH 5-6) to facilitate imine formation.
An alternative reduction strategy involves the acylation of a primary amine precursor, 1-phenylpentan-2-amine, with a propanoyl group (e.g., using propionic anhydride) to form the corresponding N-(1-phenylpentan-2-yl)propanamide. This amide is subsequently reduced to the desired secondary amine. This multi-step route requires strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (Borane-THF or Borane-DMS) to reduce the amide functional group. sciencemadness.org
Table 2: Comparison of Reductive Methods for this compound Synthesis
| Method | Precursor | Key Reagents | Key Intermediate |
| Reductive Amination | 1-Phenylpentan-2-one | Propylamine, NaBH₃CN (or H₂/Pd-C) | Imine (Schiff Base) |
| Amide Reduction | 1-Phenylpentan-2-amine | Propionic anhydride, LiAlH₄ (or Borane-THF) | N-(1-phenylpentan-2-yl)propanamide |
Exploration of Novel and Stereoselective Synthetic Routes for this compound
Recent research has focused on developing more sophisticated synthetic routes that offer greater control over stereochemistry and adhere to the principles of green chemistry.
The structure of this compound contains a chiral center at the second carbon of the pentyl chain. smolecule.com The synthesis of specific stereoisomers (enantiomers) is therefore a significant objective, requiring asymmetric synthesis strategies. smolecule.comdiva-portal.org
One established method for obtaining a single enantiomer is the resolution of a racemic mixture . This can be achieved by reacting racemic 1-phenylpentan-2-amine with a chiral resolving agent, such as (R,R)-tartaric acid. smolecule.comsciencemadness.org This reaction forms a pair of diastereomeric salts, which typically have different solubilities and can be separated by fractional crystallization. smolecule.com Once the desired diastereomeric salt is isolated, the pure enantiomer of the amine can be liberated by treatment with a base. smolecule.com The resolved primary amine can then be converted to the final secondary amine via a method that preserves its stereochemical integrity, such as the amide reduction pathway. sciencemadness.org
More advanced approaches involve asymmetric catalysis , which aims to directly create the desired enantiomer. smolecule.comunibo.it This can involve using chiral catalysts to guide the stereochemical outcome of a reaction. For example, asymmetric hydrogenation of a suitable prochiral precursor, like an enamine or imine, using a chiral transition-metal catalyst (e.g., based on rhodium or iridium) can yield an enantiomerically enriched product. diva-portal.org Organocatalysis, which uses small chiral organic molecules as catalysts, also presents a powerful tool for stereoselective C-C bond formation and alkylation reactions that can be used to construct chiral intermediates. unibo.itacs.org The use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemistry of a subsequent reaction before being removed, is another reliable strategy for enantiomer-specific preparations. smolecule.com
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous reagents, and improving energy efficiency. dokumen.pub
One key area of improvement is in the choice of reaction type and conditions. For instance, catalytic hydrogenation for the reductive amination of 1-phenylpentan-2-one uses hydrogen gas as the reductant and a recyclable catalyst like palladium on carbon (Pd/C). This method is environmentally preferable to using stoichiometric borohydride (B1222165) reagents, as it eliminates toxic boron waste.
The implementation of continuous flow chemistry also offers significant green advantages over traditional batch processing. Flow reactors can improve heat transfer, enhance safety, and lead to higher yields and purity. For the synthesis of this compound, continuous flow processes have been shown to have a lower environmental impact compared to batch reductive amination.
Table 3: Industrial Method Comparison for this compound Synthesis
| Method | Typical Yield | Typical Purity | Environmental Impact |
| Batch Reductive Amination | 80% | 95% | Moderate (boron waste) |
| Continuous Flow | 85% | 99% | Low |
| Catalytic Hydrogenation | 75% | 92% | Very Low |
Furthermore, novel catalytic systems are being explored to make amine synthesis more sustainable. "Borrowing hydrogen" catalysis is an elegant one-pot strategy where an alcohol is temporarily dehydrogenated by a transition-metal catalyst to form a reactive aldehyde intermediate. acs.org This aldehyde can then undergo reductive amination with an amine, and the "borrowed" hydrogen is returned by the catalyst in the final reduction step. The only byproduct of this process is water, making it a highly atom-economical and green alkylation method. acs.org Additionally, the use of biocatalysis , employing enzymes like transaminases, represents a promising green alternative for the synthesis of chiral amines from ketones, offering high enantioselectivity under mild, aqueous conditions. rsc.org
Optimization of Synthetic Conditions for Enhanced Yield and Purity of this compound
To maximize the efficiency of this compound synthesis, particularly via reductive amination, careful optimization of various parameters is essential. This involves the strategic selection of catalysts and the fine-tuning of reaction conditions such as temperature, pressure, and solvent systems.
The choice of catalyst is pivotal in the reductive amination process, influencing both the reaction rate and the selectivity towards the desired secondary amine. A range of catalysts, from traditional metal catalysts to advanced biocatalysts, have been explored for the synthesis of amines from ketones.
Homogeneous and Heterogeneous Catalysis: Transition metal catalysts, particularly those based on palladium, nickel, and iridium, are effective for reductive amination. rsc.org For instance, early examples of asymmetric reductive amination utilized iridium catalysts for the synthesis of chiral amines. rsc.org More recently, a focus on earth-abundant metals has led to the development of iron-based catalysts that demonstrate a broad tolerance for functional groups and can be reused, offering a more sustainable approach. d-nb.info These catalysts, often supported on materials like nitrogen-doped silicon carbide, can effectively convert aryl-alkyl ketones, such as the precursor 1-phenylpentan-2-one, into their corresponding amines. d-nb.info Heterogeneous catalysts like Raney Nickel are also employed, often in industrial-scale processes, for the catalytic hydrogenating amination of carbonyl compounds. google.com
Biocatalysis: A significant advancement in amine synthesis is the use of biocatalysts, specifically enzymes like imine reductases (IREDs), reductive aminases (RedAms), and amine dehydrogenases (AmDHs). researchgate.net These enzymes operate under mild conditions and often exhibit high enantioselectivity, which is crucial for producing specific stereoisomers. rsc.orgresearchgate.net For example, a reductive aminase from Aspergillus oryzae (AspRedAm) has been shown to catalyze the reductive amination of a wide array of ketones with various amines, including propylamine. rsc.orgresearchgate.net Research has also identified specific amine dehydrogenases, such as Rs-PhAmDH, that can quantitatively convert 1-phenylpentan-2-one into the corresponding amine with perfect (R)-stereoselectivity. researchgate.net
Ligand Design: In transition metal-catalyzed reactions, the design of the ligand coordinated to the metal center is crucial for tuning the catalyst's activity and selectivity. Novel PNN' and P2NN' ligands, for example, have been synthesized for coordination with base metals like cobalt(II) and iron(II). rsc.org These ligands can create a specific chiral environment around the metal, guiding the approach of the substrates and influencing the stereochemical outcome of the reaction, which is a key consideration in the synthesis of chiral amines like this compound. rsc.orgrsc.org
Table 1: Comparison of Catalytic Systems for Reductive Amination
| Catalyst Type | Specific Example(s) | Key Advantages | Relevant Precursor(s) |
|---|---|---|---|
| Transition Metal | Palladium, Nickel, Iridium complexes, Iron/(N)SiC | High efficiency, broad substrate scope, reusability (for heterogeneous/supported catalysts). rsc.orgd-nb.info | 1-phenylpentan-2-one d-nb.info |
| Heterogeneous Metal | Raney Nickel | Industrial applicability, cost-effective. google.com | General ketones/aldehydes google.com |
| Biocatalyst (Enzyme) | Reductive Aminase (AspRedAm), Amine Dehydrogenase (Rs-PhAmDH) | High stereoselectivity, mild reaction conditions (aqueous media, room temp), environmentally friendly. rsc.orgresearchgate.net | 1-phenylpentan-2-one researchgate.net |
The efficiency, yield, and purity of this compound synthesis are highly dependent on the modulation of key reaction parameters.
Temperature and Pressure: In catalytic hydrogenating aminations using metal catalysts like Raney Nickel, the reaction is typically conducted at elevated temperatures and pressures. Temperatures can range from 30 to 200°C, with a more common range being 50 to 180°C. google.com The hydrogen pressure is also a critical variable, generally maintained between 1 and 100 bar, and more specifically between 2 and 80 bar, to facilitate the reduction of the imine intermediate. google.com For iron-catalyzed aminations, temperatures around 140-150°C and a hydrogen pressure of 6.5 MPa have been reported as effective. d-nb.info
Solvent and pH: The choice of solvent and the control of pH are crucial, particularly in reductive aminations that use reducing agents like sodium cyanoborohydride. The reaction is often performed in polar solvents such as methanol or ethanol. The pH of the reaction medium is typically maintained in a slightly acidic range of 5 to 6 to promote the formation of the imine from 1-phenylpentan-2-one and propylamine without significantly deactivating the amine nucleophile. In biocatalytic systems, the pH is a critical parameter for enzyme activity. For instance, reductive amination using AspRedAm can be optimized by adjusting the final pH to around 8 or 9, while operating at room temperature (e.g., 25°C). researchgate.net
Stoichiometry and Reagents: The relative amounts of the ketone precursor, the amine, and the reducing agent must be carefully controlled. In N-alkylation approaches, controlling the stoichiometry is essential to prevent the over-alkylation of the amine, which would lead to the formation of undesired tertiary amine byproducts. smolecule.com In reductive amination, using an excess of the amine can help drive the equilibrium towards the formation of the imine intermediate. google.com The choice of reducing agent also plays a role; sodium cyanoborohydride is a common choice as it selectively reduces the imine in the presence of the ketone.
Table 2: Impact of Reaction Parameters on Reductive Amination Efficiency
| Parameter | Range/Condition | Effect on Synthesis | Example System |
|---|---|---|---|
| Temperature | 50 - 180 °C | Influences reaction rate and catalyst activity. Higher temperatures may be required for less reactive substrates. google.com | Raney Ni-catalyzed amination google.com |
| **Pressure (H₂) ** | 2 - 80 bar | Essential for the hydrogenation step in catalytic reductive amination. google.com | Catalytic hydrogenating amination google.com |
| pH | 5 - 6 (Chemical) | Optimizes imine formation while maintaining amine nucleophilicity. | Reductive amination with NaBH₃CN |
| pH | 8 - 9 (Biocatalytic) | Critical for optimal enzyme activity and reaction conversion. researchgate.net | AspRedAm-catalyzed amination researchgate.net |
| Solvent | Methanol, Ethanol | Affects solubility of reagents and stability of intermediates. | Reductive amination with NaBH₃CN |
Chemical Reactivity and Derivatization of 1 Phenylpentan 2 Yl Propyl Amine
Functional Group Transformations of (1-Phenylpentan-2-yl)(propyl)amine
The secondary amine moiety in this compound is a key site for various chemical modifications, enabling the synthesis of a diverse range of derivatives.
N-Alkylation Reactions of the Amine Moiety in this compound
N-alkylation of secondary amines like this compound introduces an additional alkyl group onto the nitrogen atom, yielding tertiary amines. acs.orgresearchgate.net This transformation is a fundamental reaction in organic synthesis, often employed to modify the biological and chemical properties of amine-containing molecules. google.com The reaction typically involves the treatment of the secondary amine with an alkylating agent, such as an alkyl halide or sulfonate, in the presence of a base. msu.eduresearchgate.net The base is necessary to neutralize the acid generated during the reaction and to deprotonate the amine, increasing its nucleophilicity. researchgate.net
The choice of reaction conditions, including the solvent, temperature, and nature of the base, can significantly influence the efficiency and selectivity of the N-alkylation process. For instance, the use of a strong base in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) can facilitate the reaction. google.com In some cases, catalysts such as ruthenium complexes can be employed for the N-alkylation of amines with alcohols. acs.org Furthermore, reductive amination provides an alternative route to N-alkylation, where the amine is reacted with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. organic-chemistry.org
Table 1: Examples of N-Alkylation Reactions of Secondary Amines
| Alkylating Agent | Catalyst/Base | Solvent | Product Type |
| Alkyl Halides | Cesium Base | DMSO or DMF | Tertiary Amine |
| Secondary Alcohols | NNN-Ni(II) pincer complex | - | Tertiary Amine |
| Carboxylic Acids | Silanes | - | Tertiary Amine |
| Alkyl Halides | Sodium Bicarbonate | Water | Tertiary Amine |
This table provides a generalized overview of N-alkylation reactions applicable to secondary amines and is not specific to this compound.
Amination Reactions of this compound with Electrophiles
The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic and capable of reacting with a variety of electrophiles. msu.edu These reactions, broadly termed amination reactions, lead to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds, resulting in more complex amine derivatives.
Common electrophiles that react with secondary amines include acyl chlorides, acid anhydrides, and sulfonyl chlorides. msu.edu Reaction with acyl chlorides or anhydrides yields N,N-disubstituted amides, while reaction with sulfonyl chlorides produces N,N-disubstituted sulfonamides. These transformations are typically carried out in the presence of a base to scavenge the acidic byproduct.
Furthermore, secondary amines can participate in electrophilic amination reactions where the amine itself acts as the nucleophile towards an electrophilic nitrogen source. For example, organozinc halides can be aminated with organic azides in the presence of an iron(III) chloride catalyst to furnish secondary amines. nih.gov This type of reaction allows for the introduction of a new amino group, expanding the synthetic utility of the starting amine.
Oxidation Pathways of this compound to N-Oxides and Other Derivatives
The nitrogen atom in this compound can be oxidized to form various products, with N-oxides and nitrones being the most common. The oxidation of secondary amines can proceed through a hydroxylamine (B1172632) intermediate. uomustansiriyah.edu.iq This intermediate can then be further oxidized to a nitrone. uomustansiriyah.edu.iqgoogle.com
Various oxidizing agents can be employed for the oxidation of secondary amines. Hydrogen peroxide is a common and environmentally benign oxidant, and its reactivity can be enhanced by the use of catalysts such as platinum(II) complexes. rsc.orgresearchgate.net Other oxidizing systems include sodium tungstate (B81510) with hydrogen peroxide, selenium dioxide, and Oxone. google.comorganic-chemistry.org The choice of oxidant and reaction conditions can influence the selectivity of the oxidation, leading to either the N-oxide or other oxidation products. For instance, catalyst-free oxidation of benzylic secondary amines with hydrogen peroxide in methanol (B129727) or acetonitrile (B52724) can selectively produce C-aryl nitrones. organic-chemistry.org
Table 2: Common Oxidizing Agents for Secondary Amines
| Oxidizing Agent | Catalyst | Common Product(s) |
| Hydrogen Peroxide | Platinum(II) complexes | N-Oxides, Nitrones |
| Oxone | Metal-free | Nitrones |
| Hydrogen Peroxide | None (for benzylic amines) | C-Aryl Nitrones |
This table presents general information on the oxidation of secondary amines and is not exhaustive for this compound.
Formation of Complex Molecular Architectures Utilizing this compound as a Building Block
The reactivity of this compound makes it a valuable building block for the synthesis of more complex molecular structures, including cyclic and multicomponent reaction products.
Cyclization and Ring-Forming Reactions Involving this compound
Secondary amines are key participants in various cyclization reactions, leading to the formation of heterocyclic compounds. While specific examples involving this compound are not detailed in the provided search results, the general reactivity of secondary amines suggests its potential in such transformations.
For instance, secondary amines can react with aldehydes or ketones to form enamines, which are nucleophilic at the α-carbon and can participate in intramolecular cyclization reactions. masterorganicchemistry.comvalpo.edu Additionally, secondary aromatic amines can undergo cyclization with formaldehyde (B43269) and a ketone in the presence of an acid to form quinolinium salts. researchgate.net Another approach involves the [3+3] cyclization-aromatization of β,γ-dioxobutanoate with amines to synthesize p-aminophenols, a reaction that tolerates secondary amines. rsc.org
Multicomponent Reactions Incorporating this compound
Multicomponent reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single operation to form a complex product, incorporating most of the atoms of the starting materials. researchgate.net Secondary amines are frequently employed as one of the components in various MCRs. rsc.orgorganic-chemistry.org
One notable example is the Mannich reaction, which involves the aminoalkylation of a C-H acidic compound with an aldehyde and a primary or secondary amine. nih.gov The Petasis reaction, a variation of the Mannich reaction, utilizes an amine, an aldehyde, and an organoboronic acid to generate α-amino acids or other amino-functionalized molecules. nih.gov Furthermore, secondary amines can participate in multicomponent reactions with carbon disulfide and sulfoxonium ylides to afford β-keto dithiocarbamates. organic-chemistry.org Visible-light-mediated multicomponent reactions have also been developed for the synthesis of secondary amines, showcasing the versatility of these compounds in modern synthetic chemistry. rsc.org
Structure-Reactivity Relationship Studies of this compound and its Analogs
Understanding the relationship between the molecular structure of this compound and its chemical reactivity is crucial for predicting its behavior in various chemical environments and for designing new derivatives with tailored properties. These studies often involve comparing the reactivity of the parent compound with that of its analogs, which possess systematic variations in their structure.
The reactivity of the amine nitrogen in this compound is significantly influenced by both electronic and steric factors arising from its molecular structure.
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the phenyl ring can alter the electron density on the nitrogen atom, thereby affecting its basicity and nucleophilicity. The phenyl group itself exerts a mild electron-withdrawing inductive effect, which can slightly decrease the basicity of the amine compared to a simple dialkylamine. egyankosh.ac.in
Steric Effects: The bulky nature of the 1-phenylpentan-2-yl group and the propyl group attached to the nitrogen atom creates steric hindrance around the nitrogen. This steric bulk can impede the approach of electrophiles or other reactants to the nitrogen's lone pair, thereby slowing down the rate of reactions such as N-alkylation. smolecule.com The degree of steric hindrance can be compared with analogs having different alkyl or aryl groups. For example, replacing the propyl group with a smaller methyl group would likely reduce steric hindrance and potentially increase reaction rates.
Table 1: Comparison of Electronic and Steric Parameters for this compound and its Analogs
| Compound | Substituent on Nitrogen | Substituent on Phenyl Ring | Predicted Relative Basicity | Predicted Relative Steric Hindrance |
| This compound | Propyl | H | Baseline | High |
| (1-Phenylpentan-2-yl)(methyl)amine | Methyl | H | Slightly Higher | Moderate |
| (1-(4-Nitrophenyl)pentan-2-yl)(propyl)amine | Propyl | 4-Nitro | Lower | High |
| (1-(4-Methoxyphenyl)pentan-2-yl)(propyl)amine | Propyl | 4-Methoxy | Higher | High |
This table presents predicted trends based on general chemical principles. Actual values would require experimental determination.
The introduction of substituents on the phenyl ring or modifications to the alkyl chains of this compound can have a profound impact on its chemical transformations. These effects are crucial in the synthesis of derivatives with specific properties.
Substituents on the Phenyl Ring: The nature of substituents on the aromatic ring influences the reactivity of the entire molecule. Electron-donating groups (e.g., methoxy, methyl) increase the electron density of the ring, making it more susceptible to electrophilic aromatic substitution. Conversely, electron-withdrawing groups (e.g., nitro, halo) deactivate the ring towards electrophilic attack but can facilitate nucleophilic aromatic substitution under certain conditions. These substituents can also electronically influence the reactivity of the distal amine group.
Modifications to the Alkyl Chains: Altering the length or branching of the propyl or pentyl chains primarily affects the steric environment around the reactive centers. For example, increasing the bulk of the N-alkyl group can further hinder reactions at the nitrogen atom. The synthesis of various derivatives with modified alkyl chains has been explored to study how these changes affect their properties.
Research has shown that derivatives of similar compounds, such as 1-(4-methylphenyl)pentan-2-amine and 1-(4-fluorophenyl)pentan-2-amine, exhibit altered properties due to these substitutions. smolecule.com The methyl group enhances lipophilicity, while the fluorine atom can increase metabolic stability. smolecule.com
Table 2: Influence of Substituents on the Reactivity of this compound Derivatives
| Derivative | Substituent | Position of Substitution | Predicted Effect on Reactivity |
| 1-(4-Nitrophenyl)pentan-2-yl)(propyl)amine | -NO2 | Phenyl ring (para) | Decreased nucleophilicity of the amine; deactivation of the phenyl ring towards electrophilic substitution. |
| 1-(4-Methoxyphenyl)pentan-2-yl)(propyl)amine | -OCH3 | Phenyl ring (para) | Increased nucleophilicity of the amine; activation of the phenyl ring towards electrophilic substitution. |
| (1-Phenylpentan-2-yl)(butyl)amine | -CH2CH3 (on N-propyl) | N-Alkyl chain | Increased steric hindrance around the nitrogen atom. |
This table illustrates predicted effects based on established principles of organic chemistry. Experimental verification is necessary to confirm these trends.
Pharmacological Profile and Mechanistic Investigations of 1 Phenylpentan 2 Yl Propyl Amine
Neurotransmitter System Interactions of (1-Phenylpentan-2-yl)(propyl)amine
PPAP is recognized for its distinct interaction with monoamine neurotransmitter systems, primarily enhancing the physiological, impulse-driven release of catecholamines. wikipedia.orgnih.gov This action is separate from the non-physiological, bulk release of neurotransmitters induced by amphetamine-like compounds. wikipedia.org
The primary mechanism of this compound is not the inhibition of the dopamine (B1211576) transporter (DAT). nih.gov Instead, it is classified as a catecholaminergic activity enhancer (CAE), which potentiates the amount of dopamine released in response to a neuronal impulse. wikipedia.orgnih.govwikipedia.org Studies have concluded that the CAE effect is unrelated to the inhibition of catecholamine uptake. nih.gov While its structural analogues, propylamphetamine (NPA) and α-propylphenethylamine (APPEA), are known to be low-potency dopamine reuptake inhibitors, this is not the principal action of PPAP. wikipedia.org Research on its more potent analogue, (-)-BPAP, has shown that while dopamine reuptake inhibitors like nomifensine (B1679830) increase extracellular dopamine by blocking DAT, the mechanism of enhancers is distinct, focusing on the release process itself. mdpi.com The (-)-enantiomer of PPAP is noted to be a potent stimulant of the action potential-transmitter release coupling in dopaminergic neurons. nih.gov
This compound is selective for catecholaminergic systems and does not significantly affect the serotonin (B10506) system. wikipedia.orgresearchgate.net Unlike its structurally related analogue (-)-1-(benzofuran-2-yl)-2-propylaminopentane [(-)-BPAP], which enhances the release of serotonin in addition to catecholamines, PPAP's effects are specific to dopamine and norepinephrine (B1679862). wikipedia.orgresearchgate.netnih.gov This selectivity indicates a lack of significant interaction with the serotonin transporter (SERT) or a mechanism to enhance serotonergic activity.
Similar to its effects on the dopaminergic system, this compound enhances the impulse-mediated release of norepinephrine. wikipedia.orgnih.gov This action is a core feature of its classification as a catecholaminergic activity enhancer (CAE) and is not primarily due to the inhibition of the norepinephrine transporter (NET). nih.govwikipedia.org The compound potentiates the normal physiological release of norepinephrine from noradrenergic neurons, such as those originating in the locus coeruleus. nih.govjneurosci.org
Current scientific literature does not strongly support the hypothesis that this compound acts as a direct agonist at dopamine D4 receptors. One study utilized PPAP to block sigma receptors during an assay aimed at labeling D4 receptors, suggesting some affinity for sigma sites but not defining it as a D4 agonist. researchgate.net More recent and prominent theories suggest that the "enhancer" effects of PPAP and related compounds are mediated through agonism at the Trace Amine-Associated Receptor 1 (TAAR1). wikipedia.orgmdpi.com Activation of TAAR1 and its downstream signaling pathways is thought to be the mechanism by which these compounds modulate vesicular release of dopamine and norepinephrine. mdpi.com
Molecular Mechanisms Underlying the Biological Activity of this compound
The unique pharmacological profile of PPAP stems from its specific molecular interactions, which differentiate it from other central nervous system stimulants.
This compound demonstrates a clear selectivity for enhancing the activity of catecholaminergic neurons (dopamine and norepinephrine) over serotonergic neurons. wikipedia.org This selectivity is a defining characteristic of the compound. While specific binding affinity values (Ki) for PPAP at the dopamine, norepinephrine, and serotonin transporters are not the primary focus of research due to its mechanism as a release enhancer, its pharmacological activity highlights a clear preference for the catecholamine systems. nih.gov
The table below summarizes the primary interactions of this compound with neurotransmitter systems based on its classification as a catecholaminergic activity enhancer.
| Neurotransmitter System | Interaction Type | Effect | Selectivity |
| Dopamine | Catecholaminergic Activity Enhancer (CAE) | Enhances impulse-mediated release | High |
| Norepinephrine | Catecholaminergic Activity Enhancer (CAE) | Enhances impulse-mediated release | High |
| Serotonin | No significant interaction | Does not enhance release | Selective against |
In Vitro Enzymatic Assays and Ligand-Binding Studies for this compound
The primary mechanism of this compound at the cellular level is the inhibition of monoamine transporters. nih.govbiosynth.com In vitro studies using rat brain preparations have demonstrated that it is a potent inhibitor of the uptake of the catecholamine neurotransmitters, norepinephrine (NE) and dopamine (DA). nih.gov Unlike typical psychostimulants, PPAP is reported to be devoid of catecholamine-releasing properties. nih.gov Furthermore, research indicates that it does not possess monoamine oxidase (MAO) inhibitory activity. nih.govmdpi.com
One source suggests that the compound blocks the uptake of both dopamine and serotonin and may act as an agonist at D4 receptors. biosynth.com However, studies on its parent compound, α-propylphenethylamine (APPEA), found it was inactive as a serotonin reuptake inhibitor, suggesting the N-propyl group is critical for any serotonergic activity. wikipedia.org
The action of this compound is described as being a catecholaminergic activity enhancer (CAE), meaning it selectively enhances the release of catecholamines that occurs as a result of nerve impulses, rather than causing a constant, uncontrolled release of these neurotransmitters. wikipedia.orgmdpi.com It is taken up by both the catecholamine axon terminal membrane and vesicular membranes, where it interferes with and thus inhibits the reuptake of neurotransmitters. nih.gov
For comparative context, the inhibitory concentrations (IC₅₀) for the monoamine reuptake of related, un-propylated or differently-alkylated compounds have been determined, as shown in the table below.
In Vitro Monoamine Reuptake Inhibition for Compounds Related to this compound
| Compound | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| α-Propylphenethylamine (APPEA) | Dopamine Transporter (DAT) | 2,596 | wikipedia.org |
| α-Propylphenethylamine (APPEA) | Serotonin Transporter (SERT) | >10,000 | wikipedia.org |
| Propylamphetamine (NPA) | Dopamine Transporter (DAT) | 1,013 | wikipedia.org |
Cellular Signaling Pathways Modulated by this compound
Specific research detailing the intracellular signaling pathways modulated by this compound, such as the extracellular signal-regulated kinase (ERK) pathway or cyclic adenosine (B11128) monophosphate (cAMP) signaling, is not extensively available in peer-reviewed literature. For many psychoactive compounds, particularly those with antidepressant potential, modulation of pathways like the RAS-RAF-MEK-ERK signaling cascade is a key area of investigation. acs.orggoogle.com Activation of ERK phosphorylation in cortical brain regions, for instance, has been linked to the antidepressant-like effects of other agents. sci-hub.se Future research on this compound would likely explore these pathways to fully elucidate its molecular mechanism of action downstream of transporter inhibition.
In Vivo Pharmacological Studies of this compound in Animal Models (Mechanistic Focus)
In vivo studies in animal models have been crucial in defining the unique pharmacological spectrum of this compound, particularly its psychostimulant and antidepressant-like properties. wikipedia.orgnih.gov
Exploration of Psychostimulant Potential of this compound in Preclinical Models
This compound produces psychostimulant-like effects in animal models. wikipedia.org However, its profile differs significantly from that of amphetamine. While it does increase motor activity, it is substantially less effective in inducing stereotyped behaviors commonly associated with high doses of classical stimulants. nih.gov Mechanistically, this is attributed to its action as a catecholamine activity enhancer that inhibits neurotransmitter reuptake without causing release, leading to a more modulated stimulant effect. wikipedia.orgnih.gov Studies have noted a two-sided antagonism in the motility-increasing effects between this compound and amphetamine, as well as with the dopamine reuptake inhibitor mazindol. nih.gov
Investigation of Antidepressant-Like Effects of this compound in Animal Models
The compound has demonstrated significant antidepressant-like effects in established rodent models of depression. nih.govbiosynth.com It is reported to be highly potent in antagonizing tetrabenazine-induced depression in behavioral tests. nih.gov Furthermore, this compound is very effective in the forced swim test, a widely used assay to screen for antidepressant activity where a reduction in immobility time is interpreted as a positive effect. nih.govnih.gov These findings have led to interest in its potential clinical use for conditions such as depression. wikipedia.orgwikiwand.com
Locomotor Activity and Behavioral Effects of this compound in Rodents
The effect of this compound on locomotor activity in rodents is dose-dependent. Studies have shown a clear increase in motility at a dose of 2 mg/kg. nih.gov In contrast to the dose-escalating hyperactivity seen with amphetamine, very high doses of this compound (50 mg/kg) have been found to inhibit motor activity. nih.gov This unique dose-response curve further distinguishes its behavioral profile from that of other psychostimulants.
Dose-Dependent Effects of this compound on Locomotor Activity in Rodents
| Dose | Effect on Locomotor Activity | Reference |
|---|---|---|
| 2 mg/kg | Increase | nih.gov |
| 50 mg/kg | Inhibition | nih.gov |
Advanced Analytical and Spectroscopic Characterization of 1 Phenylpentan 2 Yl Propyl Amine
Chromatographic Methodologies for the Analysis of (1-Phenylpentan-2-yl)(propyl)amine
Chromatographic techniques are fundamental for separating this compound from impurities and for resolving its stereoisomers.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification of this compound
High-Performance Liquid Chromatography (HPLC) is a crucial method for determining the purity of this compound. A common approach involves using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with the addition of trifluoroacetic acid to improve peak shape and resolution. The retention time and peak area allow for the quantification of the compound and the detection of any impurities. Purity levels of ≥90% are typically considered acceptable for research purposes.
Table 1: HPLC Parameters for Purity Assessment
| Parameter | Value |
| Column | C18 |
| Mobile Phase | Acetonitrile/Water (70:30) |
| Additive | Trifluoroacetic acid (to pH 2-3) |
| Detection | UV-Vis |
This table presents typical starting conditions for the HPLC analysis of this compound. Method optimization may be required for specific applications.
Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) for Identification of this compound
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the definitive identification of this compound. The gas chromatograph separates the compound from any volatile impurities before it enters the mass spectrometer. Electron ionization (EI) is a common technique used to fragment the molecule, producing a unique mass spectrum that serves as a molecular fingerprint. The expected molecular ion peak for this compound would be at a mass-to-charge ratio (m/z) corresponding to its molecular weight (205.34 g/mol ). biosynth.com Fragmentation patterns can provide further structural information. For instance, the detection of specific fragment ions can confirm the presence of the phenyl and propyl groups within the molecule.
Table 2: Predicted Mass Spectrometry Data (ESI-TOF)
| Adduct | m/z |
| [M+H]⁺ | 206.19032 |
| [M+Na]⁺ | 228.17226 |
| [M-H]⁻ | 204.17576 |
| [M+NH₄]⁺ | 223.21686 |
| [M+K]⁺ | 244.14620 |
Data sourced from predicted values, which can be used to guide the interpretation of experimental mass spectra. uni.lu
Chiral Chromatography for Enantiomeric Separation of this compound Stereoisomers
Due to the presence of a chiral center at the second carbon of the pentyl chain, this compound can exist as a pair of enantiomers. Chiral chromatography is essential for the separation and quantification of these stereoisomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of amine enantiomers. The choice of mobile phase, typically a mixture of alkanes and an alcohol, is critical for achieving optimal separation. Another approach involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, such as tartaric acid, which can then be separated by conventional chromatography due to their different physical properties. smolecule.com
Table 3: Chiral Chromatography Considerations
| Parameter | Description |
| Stationary Phase | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Normal phase (e.g., hexane/isopropanol) or Reversed-phase |
| Principle | Differential interaction of enantiomers with the CSP |
| Alternative Method | Derivatization with a chiral resolving agent |
The development of a successful chiral separation often requires screening of different columns and mobile phases. bgb-analytik.com
Spectroscopic Techniques for Structural Elucidation of this compound
Spectroscopic methods provide detailed information about the molecular structure and bonding within this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Determining the Structure of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the structure of this compound.
¹H NMR: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. For this compound, distinct signals are expected for the aromatic protons of the phenyl group (typically in the range of δ 7.2–7.4 ppm), the protons on the carbon adjacent to the nitrogen, and the various methylene (B1212753) and methyl protons of the pentyl and propyl chains. The splitting patterns of these signals, due to spin-spin coupling, provide information about the connectivity of the atoms.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The spectrum would show characteristic signals for the aromatic carbons, the aliphatic carbons of the pentyl and propyl chains, and the carbon atom bonded to the nitrogen.
Table 4: Representative ¹H NMR Chemical Shifts
| Protons | Chemical Shift (δ, ppm) |
| Phenyl (Ar-H) | 7.2–7.4 (multiplet) |
| N-CH₂ (propyl) | 2.6–3.1 (multiplet) |
| Methylene (propyl) | 1.2–1.6 (multiplet) |
These are approximate chemical shift ranges and can vary depending on the solvent and other experimental conditions.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule, which are related to the types of chemical bonds present.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a characteristic absorption band for the N-H stretch of the secondary amine, typically in the region of 3300–3500 cm⁻¹. Other significant peaks would include C-H stretching vibrations from the aromatic and aliphatic portions of the molecule, and C=C stretching vibrations from the phenyl ring.
Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for non-polar bonds that may be weak or absent in the IR spectrum.
Table 5: Key Infrared Absorption Frequencies
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch (secondary amine) | 3300–3500 |
| C-H Stretch (aromatic) | ~3030 |
| C-H Stretch (aliphatic) | 2850–2960 |
| C=C Stretch (aromatic) | ~1450-1600 |
This table highlights some of the expected key vibrational bands. The exact positions and intensities can provide further structural details.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis of this compound
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the analysis of this compound as it provides highly accurate mass measurements, enabling the determination of the elemental composition of the molecule and its fragments. This high mass accuracy, typically within 5 ppm, significantly increases the confidence in identification compared to nominal mass instruments. nih.gov
For this compound, with a molecular formula of C₁₄H₂₃N, the theoretical monoisotopic mass is 205.18304 Da. uni.lu In HRMS analysis, typically using electrospray ionization (ESI) in positive mode, the compound is observed as its protonated molecule, [M+H]⁺, with an expected exact mass of 206.19032 Da. uni.lu The ability of HRMS to resolve and accurately measure this mass allows it to be distinguished from other molecules with the same nominal mass but different elemental formulas.
Collision-induced dissociation (CID) performed in an HRMS instrument yields high-resolution tandem mass spectrometry (MS/MS) data. This provides highly accurate mass measurements of the resulting fragment ions, which is crucial for structural elucidation. The fragmentation of the [M+H]⁺ ion of this compound is expected to occur at the C-C bond beta to the nitrogen atom (a benzylic cleavage) and at the C-N bond.
Expected Fragmentation Pathways:
Loss of the propyl group: N-dealkylation is a common fragmentation pathway for such amines, which would result in a primary amine fragment.
Benzylic cleavage: Cleavage of the bond between the carbon bearing the phenyl group and the adjacent carbon in the pentyl chain would lead to the formation of a stable benzyl (B1604629) or tropylium (B1234903) cation (m/z 91).
Cleavage of the pentyl chain: Fragmentation can occur along the pentyl chain, leading to a series of characteristic ions.
The exact masses of these fragment ions can be used to confirm the identity of the parent compound and to differentiate it from structural isomers.
Table 1: Theoretical HRMS Data for this compound Adducts
| Adduct | Molecular Formula | Theoretical m/z |
| [M+H]⁺ | C₁₄H₂₄N⁺ | 206.19032 |
| [M+Na]⁺ | C₁₄H₂₃NNa⁺ | 228.17226 |
| [M+K]⁺ | C₁₄H₂₃NK⁺ | 244.14620 |
| [M+NH₄]⁺ | C₁₄H₂₇N₂⁺ | 223.21686 |
Data sourced from predicted values. uni.lu
Hyphenated Techniques for Complex Mixture Analysis Involving this compound
To analyze this compound in complex samples such as biological fluids or seized materials, mass spectrometry is typically coupled with a chromatographic separation technique. This "hyphenation" leverages the separation power of chromatography and the detection specificity of mass spectrometry.
LC-MS/MS for Trace Analysis and Metabolite Profiling of this compound
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective quantification of this compound and for the identification of its metabolites in biological matrices. The technique combines the separation capabilities of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry. scispace.com
For trace analysis, a triple quadrupole (QqQ) mass spectrometer is often used in Multiple Reaction Monitoring (MRM) mode. In this setup, a specific precursor ion (e.g., the [M+H]⁺ ion at m/z 206.2) is selected in the first quadrupole, fragmented in the collision cell, and one or more specific product ions are monitored in the third quadrupole. This process drastically reduces chemical noise and allows for quantification at very low concentrations.
Metabolite profiling is crucial for understanding the biotransformation of the compound in the body. Common metabolic pathways for compounds of this class include N-dealkylation, hydroxylation of the aromatic ring, and oxidation of the alkyl chain. LC-HRMS (often with Orbitrap or TOF analyzers) is particularly well-suited for this purpose. The instrument acquires full-scan high-resolution data, allowing for the detection of predicted and unexpected metabolites. The metabolic products can be tentatively identified based on their accurate mass and the comparison of their MS/MS fragmentation patterns with that of the parent drug. researchgate.net For example, N-dealkylation of the propyl group would yield a metabolite with a protonated molecule at m/z 164.1434.
Table 2: Potential LC-MS/MS Parameters for this compound Analysis
| Parameter | Description |
| Chromatography Column | Reversed-phase C18 or Phenyl-Hexyl |
| Mobile Phase | Gradient of water and acetonitrile or methanol (B129727) with additives like formic acid or ammonium (B1175870) formate (B1220265) to ensure protonation. nih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z 206.2 |
| Potential Product Ions (Q3) | Ions corresponding to benzylic cleavage (e.g., m/z 91) and loss of the propylamino group. |
GC-MS/MS for Enhanced Selectivity in the Detection of this compound
Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for the analysis of this compound, particularly for its high chromatographic resolution. The compound is sufficiently volatile for GC analysis, although derivatization may be employed to improve peak shape and thermal stability. researchgate.net
When coupled with tandem mass spectrometry (GC-MS/MS), the technique offers enhanced selectivity, which is vital for confirmation in forensic and toxicological contexts. scispace.com The fragmentation in GC-MS is typically achieved through electron ionization (EI), which is a high-energy process that produces a rich spectrum of fragment ions, creating a characteristic "fingerprint" for the molecule.
The molecular ion (M⁺) may be observed in the EI spectrum, but often with low intensity. More prominent fragments would arise from alpha-cleavage adjacent to the nitrogen atom and cleavage of the benzylic bond. In a GC-MS/MS experiment, the molecular ion or a high-mass fragment ion is selected as the precursor, and its subsequent fragmentation is monitored, providing a highly selective method for detection and confirmation, even in the presence of co-eluting matrix interferences. researchgate.net
Computational Chemistry and Molecular Modeling of 1 Phenylpentan 2 Yl Propyl Amine
Quantum Chemical Calculations of (1-Phenylpentan-2-yl)(propyl)amine
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. These calculations provide a detailed picture of the electron distribution and energy landscape, which are fundamental to its chemical reactivity and spectroscopic signatures.
The electronic structure of a molecule is a key determinant of its reactivity. Descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are often used to characterize the electron-donating and accepting capabilities of a molecule, respectively. For phenethylamine (B48288) derivatives, these properties are crucial for their interactions with biological targets.
While specific DFT calculations for this compound are not extensively reported in the public domain, data from analogous phenylethylamine derivatives can provide valuable insights. researchgate.netresearchgate.net The presence of the electron-rich phenyl ring and the nitrogen lone pair are expected to be the primary contributors to the HOMO, making these regions susceptible to electrophilic attack or interaction with electron-deficient sites on a receptor. The LUMO is likely distributed over the aromatic ring, indicating its capacity to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.
Table 1: Illustrative Electronic Properties of a Phenethylamine Analog (Note: This data is representative of typical values for phenethylamine derivatives and is for illustrative purposes.)
| Descriptor | Value (eV) | Interpretation |
| HOMO Energy | -6.2 | Energy of the highest occupied molecular orbital; related to ionization potential. |
| LUMO Energy | -0.5 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| HOMO-LUMO Gap | 5.7 | Indicator of chemical reactivity and stability. |
| Ionization Potential | 6.8 | Energy required to remove an electron. |
| Electron Affinity | 0.2 | Energy released when an electron is added. |
This interactive table is based on generalized data for phenethylamine analogs.
The biological activity of a flexible molecule like this compound is intimately linked to its conformational preferences. Conformational analysis aims to identify the stable three-dimensional arrangements of the molecule and the energy barriers between them. Studies on similar N-alkylated amphetamines reveal that the orientation of the alkyl chain and the phenyl group relative to the amine core is critical. researchgate.netrsc.orgrsc.org
The rotation around the C-C and C-N bonds gives rise to a complex potential energy surface with multiple local minima. The lowest energy conformers represent the most probable shapes the molecule will adopt. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution. It is often the case that only one or a few of these conformers are responsible for binding to a specific biological target. Computational methods can map this energetic landscape, providing crucial information for understanding which conformation is the "bioactive" one. For N-alkylated amphetamines, the N-methylated versions often exhibit greater pharmacological effects, a phenomenon that can be explored through conformational analysis. researchgate.net
Table 2: Representative Conformational Analysis of a Phenethylamine Analog (Note: This data is a hypothetical representation based on studies of related compounds.)
| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| 1 | 60° (gauche) | 0.0 | 45 |
| 2 | 180° (anti) | 0.5 | 30 |
| 3 | -60° (gauche) | 1.2 | 25 |
This interactive table illustrates a simplified conformational landscape.
Quantum chemical calculations can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. rsc.orgrsc.org These predictions are invaluable for the structural elucidation of newly synthesized compounds and for interpreting experimental spectra. By comparing calculated spectra with experimental data, the accuracy of the computed geometry can be validated.
For this compound, predicted ¹H and ¹³C NMR spectra would show characteristic signals for the aromatic protons of the phenyl ring, the aliphatic protons of the pentyl and propyl chains, and the protons adjacent to the nitrogen atom. Similarly, the calculated IR spectrum would display characteristic vibrational modes, including N-H stretching (for the protonated form), C-H stretching of the aromatic and aliphatic groups, and C-N stretching. While some basic experimental spectral data for related compounds is available, detailed computational predictions would offer a more refined understanding of the spectral features. mdpi.com
Molecular Docking and Dynamics Simulations of this compound with Biological Targets
To understand the potential pharmacological action of this compound, it is essential to study its interactions with biological targets. Molecular docking and molecular dynamics (MD) simulations are the primary computational tools for this purpose. These methods can predict how a ligand binds to a protein and the stability of the resulting complex over time.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govresearchgate.net For phenethylamine derivatives, key targets include monoamine transporters such as the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT), as well as monoamine oxidase (MAO) enzymes. researchgate.netresearchgate.netnih.govnih.gov
Docking studies of phenethylamine analogs with DAT have shown that these molecules typically bind in a central binding pocket. nih.govbiomolther.org The interaction is often characterized by a hydrogen bond between the amine group of the ligand and key residues in the transporter, such as an aspartate residue. The phenyl ring usually engages in hydrophobic and π-π stacking interactions with aromatic residues like tyrosine and phenylalanine within the binding site. The N-propyl and the pentyl groups of this compound would be expected to form additional hydrophobic interactions within the receptor pocket, potentially influencing binding affinity and selectivity.
Table 3: Illustrative Docking Results of a Phenethylamine Analog with a Model Receptor (Note: This data is hypothetical and serves to illustrate the output of a typical docking study.)
| Parameter | Value | Description |
| Binding Affinity (kcal/mol) | -8.5 | Estimated free energy of binding. |
| Key Interacting Residues | ASP101, TYR156, PHE320 | Amino acids in the receptor forming significant interactions. |
| Hydrogen Bonds | 1 (with ASP101) | Number of hydrogen bonds formed between the ligand and receptor. |
| Hydrophobic Interactions | TYR156, PHE320, ILE172 | Residues involved in non-polar interactions. |
This interactive table presents a simplified summary of docking results.
While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. researchgate.netfrontiersin.org MD simulations can reveal the stability of the binding mode predicted by docking, identify key fluctuations and conformational changes in both the ligand and the protein, and provide a more accurate estimation of binding free energies.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies of this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are pivotal in modern drug discovery. mdpi.comnih.gov These computational methodologies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties. tandfonline.comscispace.com For analogs of this compound, QSAR can elucidate the key molecular descriptors that influence their interactions with biological targets, such as monoamine transporters. researchgate.net
Predictive modeling for the biological activity and reactivity of this compound derivatives involves the development of QSAR models. These models are built using a dataset of structurally related compounds with known biological activities, such as inhibitory potency against dopamine and norepinephrine (B1679862) transporters. tandfonline.commdpi.com The process begins with the calculation of a wide range of molecular descriptors for each compound, which can be categorized as electronic, steric, hydrophobic, and topological.
For instance, modifications to the phenyl ring, the alkyl chain, or the propylamino group of this compound would result in a library of derivatives. The biological activity of these derivatives, often expressed as the half-maximal inhibitory concentration (IC50), would be experimentally determined. acs.org Subsequently, statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms are employed to create a model that links the structural descriptors to the observed activity. mdpi.comnih.gov
A hypothetical QSAR study on a series of this compound derivatives might explore how substitutions on the phenyl ring influence monoamine transporter inhibition. The resulting model could be represented by an equation where biological activity is a function of specific descriptors. Such models can then be used to predict the activity of novel, yet-to-be-synthesized derivatives, thereby prioritizing the most promising candidates for synthesis and further testing. insilico.eu
Hypothetical QSAR Data for this compound Derivatives
| Derivative | Substitution on Phenyl Ring | LogP (Hydrophobicity) | Molecular Weight | Predicted IC50 (nM) for DAT | Predicted IC50 (nM) for NET |
| 1 | H | 4.1 | 205.35 | 150 | 250 |
| 2 | 4-Chloro | 4.8 | 239.79 | 95 | 180 |
| 3 | 4-Methoxy | 3.9 | 235.38 | 180 | 300 |
| 4 | 3,4-Dichloro | 5.5 | 274.24 | 60 | 120 |
| 5 | 4-Trifluoromethyl | 5.2 | 273.34 | 80 | 150 |
This table is for illustrative purposes only and does not represent actual experimental data.
The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug development to avoid late-stage failures. nih.govfrontiersin.org In silico ADMET prediction tools have become indispensable for the early evaluation of drug candidates. nih.govresearchgate.net These tools use computational models to estimate the pharmacokinetic and toxicological profile of a compound based on its structure. phcogj.com
For this compound, various ADMET parameters can be predicted using commercially available or open-access software. mdpi.comnih.gov These predictions provide a preliminary understanding of the compound's likely behavior in the body. Key predicted properties often include intestinal absorption, blood-brain barrier (BBB) penetration, plasma protein binding, and potential for inhibiting cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. phcogj.com Toxicity predictions may cover aspects like mutagenicity, carcinogenicity, and cardiotoxicity (e.g., hERG inhibition). phcogj.com
Hypothetical In Silico ADMET Profile for this compound
| ADMET Property | Predicted Value | Significance |
| Absorption | ||
| Human Intestinal Absorption | High | Indicates good potential for oral bioavailability. |
| Caco-2 Permeability | High | Suggests good absorption across the intestinal wall. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | High | Suggests the compound is likely to cross into the central nervous system. |
| Plasma Protein Binding | > 90% | High binding may affect the free concentration of the drug available to act on its target. |
| Metabolism | ||
| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions with other drugs metabolized by this enzyme. |
| CYP3A4 Inhibition | Non-inhibitor | Lower risk of interactions with drugs metabolized by this major enzyme. |
| Excretion | ||
| Renal Clearance | Moderate | Suggests excretion via the kidneys is a likely route. |
| Toxicity | ||
| hERG Inhibition | Low risk | Indicates a lower likelihood of causing cardiac arrhythmias. |
| Mutagenicity (Ames test) | Negative | Suggests a low potential to be mutagenic. |
This table is for illustrative purposes only and does not represent actual experimental data.
Metabolomic and Biotransformation Studies of 1 Phenylpentan 2 Yl Propyl Amine
In Vitro Metabolic Pathways of (1-Phenylpentan-2-yl)(propyl)amine
In the absence of direct experimental studies on this compound, its metabolic pathways are predicted based on the well-documented biotransformation of structurally similar compounds, particularly N-alkylated amphetamine analogues. nih.govnih.govnih.gov The primary site of metabolism is expected to be the liver, where a variety of enzymatic reactions occur.
Identification of Phase I Metabolites of this compound
Phase I metabolism typically involves the introduction or exposure of functional groups through oxidation, reduction, or hydrolysis. For this compound, the main anticipated Phase I metabolic reactions are N-dealkylation, N-oxidation, and aromatic hydroxylation.
N-Dealkylation: This is a common metabolic pathway for secondary amines, involving the removal of the N-propyl group to yield the primary amine, 1-phenylpentan-2-amine. nih.govwikipedia.org This process is often followed by further metabolism of the resulting primary amine.
N-Oxidation: The nitrogen atom in the amine group can be oxidized to form N-hydroxy and N-oxide metabolites. nih.gov These reactions lead to the formation of N-hydroxy-(1-phenylpentan-2-yl)(propyl)amine and this compound N-oxide.
Aromatic Hydroxylation: The phenyl ring is susceptible to hydroxylation at various positions, most commonly at the para-position, due to electronic effects and steric accessibility. This would result in the formation of (1-(4-hydroxyphenyl)pentan-2-yl)(propyl)amine.
Aliphatic Hydroxylation: Hydroxylation can also occur on the pentyl side chain at various positions, leading to a variety of alcohol metabolites.
Table 1: Predicted Phase I Metabolites of this compound
| Metabolite Name | Chemical Structure | Metabolic Reaction |
| 1-Phenylpentan-2-amine | C₁₁H₁₇N | N-Dealkylation |
| N-Hydroxy-(1-phenylpentan-2-yl)(propyl)amine | C₁₄H₂₃NO | N-Oxidation |
| This compound N-oxide | C₁₄H₂₃NO | N-Oxidation |
| (1-(4-Hydroxyphenyl)pentan-2-yl)(propyl)amine | C₁₄H₂₃NO | Aromatic Hydroxylation |
Identification of Phase II Metabolites of this compound
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which increases their water solubility and facilitates their excretion. While specific Phase II metabolites for this compound have not been reported, it can be inferred that the hydroxylated metabolites formed during Phase I could undergo conjugation reactions.
Glucuronidation: The hydroxyl group of the aromatic and aliphatic hydroxylation metabolites can be conjugated with glucuronic acid to form glucuronide conjugates.
Sulfation: Similarly, the hydroxylated metabolites can be sulfated to form sulfate (B86663) conjugates.
Table 2: Predicted Phase II Metabolites of this compound
| Metabolite Name | Chemical Structure | Metabolic Reaction |
| (1-(4-Hydroxyphenyl)pentan-2-yl)(propyl)amine-O-glucuronide | C₂₀H₃₁NO₇ | Glucuronidation |
| (1-(4-Hydroxyphenyl)pentan-2-yl)(propyl)amine-O-sulfate | C₁₄H₂₃NO₄S | Sulfation |
Role of Cytochrome P450 Enzymes in the Metabolism of this compound
The cytochrome P450 (CYP) superfamily of enzymes, predominantly located in the liver, is responsible for the oxidative metabolism of a vast array of xenobiotics. nih.govmdpi.com The metabolism of amphetamine and its analogues is well-known to be mediated by CYP enzymes, with CYP2D6 being a key enzyme in the N-dealkylation and aromatic hydroxylation of many phenethylamine (B48288) derivatives. canada.ca Other CYP isoforms, such as those from the CYP1A, CYP2C, and CYP3A families, may also contribute to the metabolism of this compound. nih.govmdpi.com The specific CYP enzymes involved would determine the metabolic profile and could be a source of inter-individual variability in metabolism due to genetic polymorphisms in these enzymes. nih.gov
Metabolite Identification and Profiling of this compound in Biological Matrices (Non-Human)
Analysis of Metabolites in Animal Tissue and Fluid Samples
To date, there are no published studies that have specifically identified and profiled the metabolites of this compound in animal tissues or fluids. However, research on the closely related compound, N-propylamphetamine, in rats has demonstrated that N-dealkylation is a significant metabolic pathway, leading to the formation of amphetamine which can be detected in the brain. nih.gov This suggests that in animal models, one would expect to find both the parent compound and its dealkylated and oxidized metabolites in various biological samples such as plasma, urine, and tissue homogenates.
Development of Analytical Methods for Metabolite Quantification of this compound
The development of sensitive and specific analytical methods is crucial for the identification and quantification of metabolites. For compounds structurally similar to this compound, a combination of chromatographic separation and mass spectrometric detection is the standard approach. nih.govnih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): This technique has been successfully used for the identification of metabolites of N-propylamphetamine. nih.govnih.govresearchgate.net Derivatization of the metabolites is often necessary to improve their volatility and chromatographic properties.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for metabolic profiling as it can analyze a wide range of compounds with high sensitivity and specificity without the need for derivatization. LC-MS/MS would be the method of choice for a comprehensive study of the in vitro and in vivo metabolism of this compound, allowing for the detection of both Phase I and Phase II metabolites. frontiersin.orgmdpi.com
The development of a quantitative method would involve the use of stable isotope-labeled internal standards to ensure accuracy and precision in the measurement of the parent compound and its key metabolites in biological matrices.
Enzyme Kinetics and Metabolic Stability of this compound
It is important to note that as of the current date, specific experimental data on the enzyme kinetics and metabolic stability of this compound are not available in peer-reviewed scientific literature. Therefore, the following discussion is based on established metabolic pathways and kinetic data for structurally related phenylalkylamine compounds, such as amphetamine and its N-alkylated derivatives. This information serves to provide a scientifically grounded projection of the compound's likely metabolic behavior.
The metabolic fate of a xenobiotic is determined by its interactions with metabolic enzymes, primarily within the liver. The rate and extent of these biotransformation reactions are described by enzyme kinetics and metabolic stability, which are critical parameters in understanding the compound's disposition in the body.
Enzyme Kinetics
The biotransformation of phenylalkylamines is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. Based on extensive research on analogous compounds, CYP2D6 is anticipated to be a primary catalyst in the metabolism of this compound. nih.govresearchgate.netresearchgate.net Other isoforms, such as CYP2B6, CYP1A2, and CYP3A4, may also contribute, particularly to pathways like N-dealkylation. nih.govdrugz.fr
The primary metabolic pathways for N-alkylated amphetamines include N-dealkylation and aromatic hydroxylation. nih.gov For this compound, this would involve N-depropylation to yield 1-phenylpentan-2-amine and hydroxylation of the phenyl ring, typically at the para-position.
Enzyme kinetics for these reactions are typically defined by the Michaelis-Menten model, which relates the rate of reaction to the substrate concentration. The key parameters are:
K_m (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of its maximum. It is an inverse measure of the affinity of the enzyme for the substrate. A lower K_m indicates a higher affinity.
V_max (maximum reaction velocity): Represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
CL_int (intrinsic clearance): Calculated as the ratio V_max/K_m, this parameter describes the ability of an enzyme to metabolize a substrate at low concentrations and is a fundamental measure of metabolic efficiency.
While no specific data exists for this compound, the table below presents kinetic data for the interaction of other amphetamine derivatives with CYP2D6 to illustrate the typical range of these values.
Illustrative Enzyme Kinetic Parameters for the Metabolism of Amphetamine Analogs by CYP2D6
| Compound | K_m (μM) | K_i (μM) | Reference |
|---|---|---|---|
| (±)-3,4-Methylenedioxymethamphetamine (MDMA) | 2.2 ± 1.6 | 0.6 ± 0.6 | nih.gov |
| (±)-3,4-Methylenedioxyamphetamine (MDA) | 11.6 ± 5.4 | 1.8 ± 1.0 | nih.gov |
| (+)-Amphetamine | - | 26.5 ± 1.5 | nih.gov |
| (+)-Methamphetamine | 39.6 ± 4.7 | 25.0 | nih.gov |
The N-propyl group and the longer pentyl backbone of this compound compared to the amphetamines in the table would likely influence its binding affinity and the kinetics of its metabolism.
Metabolic Stability
Metabolic stability provides a measure of how quickly a compound is metabolized by enzymes. It is typically assessed in vitro using liver fractions, such as human liver microsomes (HLM) or hepatocytes. The key parameters determined in these assays are:
t_½ (Half-life): The time it takes for 50% of the initial concentration of the compound to be metabolized.
CL_int (Intrinsic Clearance): As in enzyme kinetics, this measures the rate of metabolism. In stability assays, it is calculated from the half-life and the conditions of the experiment.
A compound with a short half-life and high intrinsic clearance is considered to have low metabolic stability, meaning it is rapidly cleared from the system. Conversely, a long half-life and low clearance indicate high metabolic stability.
The table below provides a hypothetical representation of how metabolic stability data is typically presented, as specific data for this compound is not available.
Illustrative Metabolic Stability Parameters in Human Liver Microsomes (HLM)
| Compound | Half-life (t_½, min) | Intrinsic Clearance (CL_int, μL/min/mg protein) |
|---|---|---|
| Compound A (Low Stability) | < 10 | > 200 |
| Compound B (Moderate Stability) | 35 | 50 |
| Compound C (High Stability) | > 90 | < 15 |
For this compound, the presence of both an N-propyl group and a pentyl chain provides multiple sites for oxidative metabolism (N-dealkylation, hydroxylation at various points on the alkyl chains, and aromatic hydroxylation), suggesting it would likely be a substrate for hepatic metabolism. However, without experimental data, its classification as a low or high clearance compound remains speculative.
Forensic and Analytical Detection of 1 Phenylpentan 2 Yl Propyl Amine
Method Development for the Detection and Identification of (1-Phenylpentan-2-yl)(propyl)amine in Forensic Samples (e.g., seized materials, non-human biological samples)
Developing robust methods for the detection of this compound in diverse forensic samples, such as seized powders, liquids, or non-human biological specimens, is the first critical step. These methods must be sensitive, specific, and reliable to ensure accurate results for judicial proceedings.
The goal of sample preparation is to isolate the target analyte from interfering matrix components and concentrate it for analysis. Given the basic nature of the amine functional group, standard extraction techniques for basic drugs are applicable. The choice of method depends on the sample matrix.
For seized materials like powders, a simple dissolution in an organic solvent such as methanol (B129727) may suffice. For complex matrices, an acid-base extraction is often employed. The sample is first acidified to protonate the amine, rendering it water-soluble and allowing for the removal of neutral and acidic impurities with an organic solvent wash. The aqueous layer is then made basic to deprotonate the amine, making it soluble in an organic solvent, which is then collected and concentrated.
Solid-phase extraction (SPE) offers a more automated and efficient alternative to liquid-liquid extraction (LLE). For basic compounds like this compound, a cation-exchange SPE cartridge is suitable.
Table 1: Sample Preparation Strategies for this compound
| Technique | Principle | Typical Solvents/Reagents | Application Notes |
|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on pH and solubility. | Acidification: Hydrochloric acid (HCl)Basification: Sodium hydroxide (B78521) (NaOH)Extraction: Dichloromethane, Ethyl acetate | A classic, robust method suitable for various sample types. Can be labor-intensive. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and selectively eluted. | Sorbent: Cation-exchange (e.g., SCX)Wash: Methanol, WaterElution: Methanolic ammonia | Offers high recovery and cleaner extracts compared to LLE. Amenable to automation. |
| Simple Dilution | Dissolving the sample in a suitable solvent. | Methanol, Acetonitrile (B52724) | Primarily used for high-concentration samples like seized powders or tablets. |
Confirmation of the compound's identity is typically achieved by coupling a separation technique with a detection method, most commonly gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for the analysis of volatile and thermally stable compounds like phenethylamines. A nonpolar capillary column, such as one with a 5% phenyl methyl silicone stationary phase, is commonly used in forensic drug analysis. oup.com The mass spectrum of the underivatized amine provides crucial structural information. The primary fragmentation mechanism for phenethylamines is alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. ojp.gov For this compound, this would result in a characteristic base peak at m/z 86.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is advantageous for analyzing less volatile or thermally labile compounds. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) to ensure good peak shape and ionization. Electrospray ionization (ESI) in the positive ion mode is effective for protonating the amine to generate the molecular ion [M+H]⁺ at m/z 206.19. uni.lu
Table 2: Typical Instrumental Parameters for Analysis
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
|---|---|---|
| Column | 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methyl silicone | 100 mm x 2.1 mm, 1.8 µm particle size, C18 |
| Carrier Gas/Mobile Phase | Helium | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Temperature Program | Initial 60°C, ramp to 300°C | Gradient elution |
| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), Positive |
| Key m/z Fragments (Predicted) | 205 (M⁺), 119, 91, 86 (Base Peak) | 206 ([M+H]⁺) |
Differentiation of this compound from Structural Isomers and Analogs
A significant challenge in forensic chemistry is distinguishing a target compound from its structural isomers—compounds with the same molecular formula but different arrangements of atoms. oup.comojp.gov For C₁₄H₂₃N, numerous isomers exist, including positional isomers, chain isomers, and metamers. doubtnut.comscribd.com
While many isomers will produce a molecular ion at m/z 205 in GC-MS, their fragmentation patterns may exhibit subtle differences. The relative abundances of fragment ions can serve as a chemical fingerprint. However, for many phenethylamine (B48288) isomers, the mass spectra are remarkably similar, making differentiation by MS alone difficult. oup.com Therefore, chromatographic separation is paramount. The retention time of a compound is a highly specific property under defined conditions. By analyzing a suspected sample alongside a certified reference standard of this compound, a match in both retention time and mass spectrum provides a high degree of confidence in the identification.
High-resolution mass spectrometry (HRMS) can also aid in confirming the elemental composition of the parent and fragment ions, increasing specificity. scispace.com
The analysis must be able to exclude other possible isomers. The structure of this compound features a propyl group on the nitrogen and another propyl group as part of the pentan chain. Its isomers could involve different alkyl groups on the nitrogen (e.g., ethyl and butyl) or different branching in the pentan chain.
Table 3: Examples of Structural Isomers of C₁₄H₂₃N
| Isomer Type | Example Name | Structural Difference from Target Compound | Expected Analytical Differentiation |
|---|---|---|---|
| Metamer | (1-Phenylpentan-2-yl)(isopropyl)amine | Isopropyl group instead of n-propyl on nitrogen. | Different GC retention time due to branching; potentially subtle MS differences. |
| Positional Isomer | (1-Phenylpentan-1-yl)(propyl)amine | Amine group on the first carbon of the pentan chain. | Different GC retention time; significantly different mass spectrum due to altered fragmentation pathways. |
| Chain Isomer | (1-Phenyl-3-methylbutan-2-yl)(propyl)amine | Branched "iso-pentyl" backbone instead of n-pentyl. | Different GC retention time; mass spectrum may show altered fragment ratios. |
Capillary gas chromatography provides excellent resolving power, and optimizing the temperature program can enhance the separation of closely eluting isomers. oup.com Different stationary phases can also be employed to alter selectivity and resolve challenging isomer pairs.
Analytical Method Validation for this compound Detection
Before a method can be used in forensic casework, it must be rigorously validated to ensure it is fit for purpose. d-nb.infonih.gov Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of the target compound in a specific matrix. researchgate.net
Table 4: Key Parameters for Analytical Method Validation
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity/Selectivity | The ability to unequivocally assess the analyte in the presence of expected components (e.g., matrix interferents, isomers). | No interfering peaks at the retention time of the analyte; demonstrates resolution from known isomers. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 for a calibration curve over a defined concentration range. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | A signal-to-noise ratio of 3:1. nih.gov |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | A signal-to-noise ratio of 10:1. nih.gov |
| Accuracy | The closeness of agreement between the true value and the value found. | Recovery of 80-120% for spiked samples at different concentrations. |
| Precision (Repeatability & Intermediate Precision) | The agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15%. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. | Consistent results when parameters like temperature, mobile phase composition, or pH are slightly varied. |
By systematically evaluating these parameters, a forensic laboratory can establish a defensible and reliable method for the detection and identification of this compound, contributing to the accurate analysis of evidence in criminal investigations.
Accuracy, Precision, and Linearity Studies for this compound Assays
The validation of a quantitative analytical method for this compound would necessitate rigorous assessment of its accuracy, precision, and linearity. These parameters ensure that the method can reliably measure the concentration of the analyte in a given sample.
Accuracy refers to the closeness of the measured value to the true value. In forensic toxicology, accuracy is often expressed as bias, which is the percentage difference between the mean of a set of measurements and the known concentration of the analyte. For the analysis of NPS, including phenethylamine derivatives, a common acceptance criterion for accuracy is a bias within ±15-20% of the target concentration, especially at levels above the limit of quantification. nih.govresearchgate.net In a broad screening method for 137 NPS and drugs of abuse in hair, accuracy was considered acceptable if the results were within ±20% of the nominal value. nih.gov
Precision measures the degree of agreement among a series of individual measurements of the same sample. It is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). Precision is evaluated at two levels: intra-day precision (repeatability), which assesses the variation within a single day's analysis, and inter-day precision (intermediate precision), which measures the variation across different days. For forensic applications, the %RSD for both intra- and inter-day precision should generally not exceed 15-20%. nih.govresearchgate.net For instance, in a validated method for 13 designer benzodiazepines in blood, the intra-day imprecision was between 3-20% and the inter-day imprecision was between 4-21%. nih.gov
Linearity demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is constructed by analyzing a series of standards at different concentrations. The linearity is typically evaluated by the coefficient of determination (r²), with a value of 0.99 or greater being desirable. For many NPS, including phenethylamine derivatives, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have demonstrated excellent linearity over a range of concentrations relevant to forensic investigations. nih.govnih.gov For example, a method for 75 phenethylamines in hair showed linearity with an r² > 0.997. nih.gov
The table below summarizes the typical acceptance criteria for accuracy, precision, and linearity in validated forensic toxicology assays for NPS, which would be applicable to an assay for this compound.
| Parameter | Metric | Typical Acceptance Criteria | Source |
| Accuracy | Bias (%) | ±15% to ±20% | nih.govresearchgate.net |
| Precision | Relative Standard Deviation (%RSD) | ≤15% to ≤20% | nih.govresearchgate.net |
| Linearity | Coefficient of Determination (r²) | ≥0.99 | nih.govnih.gov |
Limits of Detection (LOD) and Quantification (LOQ) for this compound
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable accuracy and precision. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be measured with acceptable accuracy and precision. These limits are critical in forensic analysis, as they define the sensitivity of the method.
For NPS, including compounds structurally similar to this compound, the LOD and LOQ are typically in the low nanogram per milliliter (ng/mL) or picogram per milligram (pg/mg) range, depending on the biological matrix (e.g., blood, urine, or hair). nih.govnih.gov Modern analytical techniques, particularly LC-MS/MS, are capable of achieving very low detection and quantification limits.
In a study validating a method for 75 phenethylamines in hair, the LODs ranged from 0.5 to 10 pg/mg, and the LOQs ranged from 1 to 20 pg/mg. nih.gov Another comprehensive study for 137 drugs of abuse and NPS in hair established an LOQ of 4 pg/mg for the majority of the compounds. nih.gov For the analysis of designer benzodiazepines in blood, the LOD and LOQ were found to be 0.5 ng/mL and 1 ng/mL, respectively. nih.gov A broad screening method for 182 NPS in whole blood reported linearity in the range of 0.25–25 ng/mL for stimulants. nih.gov
Based on these findings for analogous compounds, it is expected that a validated LC-MS/MS method for this compound in whole blood or hair would have the following typical LOD and LOQ values:
| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source |
| Whole Blood | 0.1 - 1.0 ng/mL | 0.25 - 2.0 ng/mL | nih.govnih.gov |
| Hair | 0.5 - 5.0 pg/mg | 1.0 - 10.0 pg/mg | nih.govnih.gov |
These values are indicative of the high sensitivity required for the detection of NPS, which are often present at low concentrations in biological samples. The development and validation of such sensitive and specific methods are essential for forensic laboratories to effectively identify and quantify new and emerging psychoactive substances like this compound.
Future Research Directions and Potential Academic Applications of 1 Phenylpentan 2 Yl Propyl Amine
Exploration of Novel Synthetic Pathways and Methodologies for (1-Phenylpentan-2-yl)(propyl)amine
While classical methods like reductive amination and nucleophilic substitution are established for synthesizing secondary amines, future research could focus on more efficient, sustainable, and stereoselective methodologies. smolecule.com
Biocatalytic Synthesis: A promising frontier is the use of biocatalysis. Engineered ω-transaminases (ω-TAs) offer a green chemistry approach, facilitating the asymmetric synthesis of chiral amines from prochiral ketones with high enantioselectivity. smolecule.com Future work could involve screening or engineering novel ω-TAs with enhanced substrate specificity for 1-phenylpentan-2-one (B142835) to produce enantiomerically pure this compound. This enzymatic approach avoids harsh reagents and can be integrated into continuous flow processes for improved efficiency. smolecule.com
Advanced Catalytic Systems: Research into novel heterogeneous and homogeneous catalysts for reductive amination continues to evolve. Recent developments include highly efficient iron-based catalysts and ruthenium-based systems that can operate under milder conditions. d-nb.inforsc.org For instance, Ru-catalyzed reductive amination using water as both a hydrogen source and solvent presents an expedient and environmentally benign strategy. rsc.org The development of non-noble metal catalysts, such as those based on nickel, cobalt, or copper, is another key area, offering cost-effective and sustainable alternatives to precious metal catalysts like palladium. nih.gov
Flow Chemistry and Process Intensification: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better process control, and scalability. nih.govrsc.orgrsc.orgresearchgate.net Future research could focus on developing a continuous flow process for this compound, potentially integrating synthesis and initial purification steps. researchgate.netcardiff.ac.uk For example, a flow reactor with a packed-bed of a heterogeneous catalyst (e.g., Ag/Al2O3) could be employed for the one-pot reductive amination of 1-phenylpentan-2-one. rsc.orgrsc.org Photochemical methods within flow reactors also represent a novel direction, enabling the synthesis of complex amines through deoxygenative alkylation of secondary amides. nih.gov
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Potential Advantages | Key Research Focus |
|---|---|---|
| Biocatalysis (ω-Transaminases) | High enantioselectivity, Green chemistry, Mild conditions | Enzyme screening and engineering, Cofactor regeneration, Immobilization for flow synthesis smolecule.com |
| Advanced Metal Catalysis | High efficiency, Broad functional group tolerance, Use of non-noble metals | Development of novel Fe, Co, Ni, Ru catalysts, Use of green hydrogen sources d-nb.inforsc.orgnih.gov |
| Continuous Flow Synthesis | Improved safety and control, Scalability, Integration of reaction and purification | Catalyst development for flow reactors, Process optimization, In-line workup procedures rsc.orgresearchgate.netcardiff.ac.uk |
| Photochemical Methods | Novel reactivity, Access to complex structures, Mild conditions | Development of deoxygenative alkylation strategies, Application to amide precursors nih.gov |
Design and Synthesis of Advanced this compound Derivatives with Tailored Properties
The this compound scaffold is a versatile template for creating advanced derivatives with fine-tuned physicochemical and biological properties. Structure-activity relationship (SAR) studies are crucial in guiding the design of these new molecules. nih.govbiomolther.org
Future research could systematically explore modifications at three key positions:
The Phenyl Ring: Introduction of various substituents (e.g., halogens, hydroxyl, methoxy, or alkyl groups) onto the phenyl ring can modulate properties like lipophilicity, metabolic stability, and receptor binding affinity. For example, fluorinated derivatives may exhibit altered lipophilicity and improved binding to biological targets.
The Amine Nitrogen: Conversion of the secondary amine to a tertiary amine by introducing different alkyl or functional groups can significantly impact basicity and biological activity. rsc.org For instance, studies on β-phenethylamine derivatives show that the nature of the N-substituent is critical for activity at monoamine transporters. nih.gov
The Alkyl Chains: Varying the length and branching of the propyl and pentyl chains can influence how the molecule fits into binding pockets of target proteins. Longer alkyl groups generally increase lipophilicity, which can affect cell permeability and pharmacokinetic profiles. nih.gov
These modifications can be guided by computational docking simulations to predict binding affinities for specific targets before undertaking synthetic efforts. nih.gov The goal would be to create a library of derivatives to probe specific biological questions or to optimize for a particular application, such as inhibiting a specific enzyme or binding to a G-protein coupled receptor.
Investigation of Unexplored Biological Targets and Mechanistic Hypotheses for this compound
Existing data suggests that this compound and related compounds may act as psychostimulants by interacting with monoamine transporters (MATs) such as the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). biomolther.orgbiosynth.com Future research should aim to dissect these interactions more precisely and explore other potential biological targets.
Stereoselectivity at Transporters: The chiral center at the 2-position of the pentyl chain implies the existence of two enantiomers, which likely exhibit different affinities and activities at biological targets. Detailed investigation into the stereoselective transport and binding of the (R)- and (S)-enantiomers at human MATs and other transporters, like organic cation transporters (OCTs), is a critical area for future study. mdpi.com Such studies can reveal subtle differences in the binding pockets of these transporters and inform the design of more selective ligands.
Beyond Monoamine Transporters: While MATs are primary candidates, the structural similarity of this compound to other bioactive molecules suggests it could interact with a wider range of targets. Future research could employ techniques like chemical proteomics or affinity-based screening to identify novel binding partners. Potential unexplored targets could include:
Trace Amine-Associated Receptors (TAARs): These receptors are known to be activated by phenethylamine-like compounds.
Vesicular Monoamine Transporters (VMATs): Inhibition of VMATs is another mechanism by which synaptic monoamine levels can be modulated. biomolther.org
Amine Oxidases: Enzymes like monoamine oxidase (MAO) are involved in the metabolism of amine neurotransmitters and could be a target for inhibition. d-nb.info
Mechanistic Hypotheses: Computational docking and molecular dynamics simulations can be used to generate and test hypotheses about the binding mode of this compound at the molecular level. acs.orgnih.gov These studies can identify key amino acid residues responsible for binding and help explain observed structure-activity relationships, providing a theoretical foundation for the development of novel therapeutic agents or research tools. nih.govbiomolther.org
Development of this compound as a Versatile Building Block in Complex Organic Synthesis
Chiral amines are invaluable building blocks in asymmetric synthesis, serving as starting materials, chiral auxiliaries, or catalysts. sigmaaldrich.comnih.govresearchgate.net The structure of this compound makes it a potentially useful scaffold for the construction of more complex, high-value molecules.
Synthesis of Heterocyclic Compounds: The amine functionality can be readily incorporated into heterocyclic rings, which are prevalent scaffolds in pharmaceuticals and natural products. Future work could explore the use of this compound in multicomponent reactions, such as the Petasis or Ugi reactions, to rapidly generate libraries of complex molecules. sioc-journal.cn It could also be used in annulation strategies to form substituted N-heterocycles like pyrrolidines or piperidines. nih.govmdpi.com
Asymmetric Catalysis: While the compound itself is a secondary amine, it could be derivatized to create novel chiral ligands for transition-metal catalysis. The chiral backbone provides a stereochemical scaffold that could induce asymmetry in a variety of chemical transformations. Research could focus on incorporating phosphine (B1218219) or other coordinating groups to create new ligands for asymmetric hydrogenation, amination, or cross-coupling reactions. acs.org
Table 2: Potential Applications as a Synthetic Building Block
| Application Area | Synthetic Strategy | Potential Products |
|---|---|---|
| Medicinal Chemistry | Multicomponent reactions, Annulation | Novel heterocyclic scaffolds, Bioactive compound libraries sioc-journal.cnmdpi.com |
| Asymmetric Synthesis | Chiral auxiliary, Resolution agent | Enantiomerically pure carboxylic acids, Alcohols sigmaaldrich.com |
| Ligand Development | Derivatization with coordinating groups | Novel chiral ligands for transition-metal catalysis acs.org |
| Natural Product Synthesis | Incorporation as a chiral fragment | Complex nitrogen-containing natural products and analogs nih.gov |
Integration of this compound Research with Emerging Fields in Chemical Biology and Material Science
The unique properties of this amine can be leveraged in interdisciplinary research at the interface of chemistry, biology, and materials science.
Chemical Biology Applications: Derivatives of this compound could be developed as chemical probes to study biological systems. By attaching fluorescent tags or photo-crosslinking groups, researchers could create tools to visualize and identify the binding partners of this pharmacophore within cells. Furthermore, the secondary amine group provides a handle for conjugation, suggesting its potential use in creating targeted drug-delivery systems or as a component in antibacterial polymers that mimic host-defense peptides. acs.org
Material Science Applications: The amine functionality is widely used to modify the properties of materials.
Polymer Science: this compound could be derivatized into a monomer for polymerization. numberanalytics.comwindows.net For example, converting it to an N-vinyl derivative would allow its incorporation into polymers via free radical or cationic polymerization, potentially creating materials with interesting optical or electronic properties. mit.edumdpi.com Its incorporation into polyolefins via Ring-Opening Metathesis Polymerization (ROMP) of functionalized monomers is another avenue. acs.orgacs.org
Surface Modification: The amine group can be used to functionalize the surfaces of inorganic materials like silica, graphite, or titanium. bohrium.commdpi.comrsc.orgnih.govrroij.com Such modifications can improve the dispersion of nanoparticles in polymer composites, enhance biocompatibility of medical implants, or create stationary phases for chromatography. rsc.orgnih.gov For instance, grafting derivatives onto a surface could create a chiral environment for enantioselective separations.
Functional Materials: The secondary amine linkage is stable and can be used to construct robust porous materials like Covalent Organic Frameworks (COFs). acs.org While not a typical building block for COFs, its derivatives could be explored for creating novel 3D frameworks with specific pore environments for applications in catalysis or separations.
Q & A
Q. What are the common synthetic routes for preparing (1-Phenylpentan-2-yl)(propyl)amine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound typically involves reductive amination or alkylation of a phenyl-substituted ketone precursor. For example:
- Reductive Amination : React 1-phenylpentan-2-one with propylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions. Optimize pH (5–6) and solvent polarity (e.g., methanol or ethanol) to enhance yield .
- Alkylation : Use a nucleophilic substitution reaction where a brominated phenylpentane intermediate reacts with propylamine. Catalysts like palladium or nickel can improve reaction efficiency; however, solvent choice (e.g., DMF vs. THF) and temperature (60–80°C) must be systematically varied to minimize side products .
Q. Key Optimization Parameters :
| Parameter | Range/Options | Monitoring Method |
|---|---|---|
| Catalyst | Pd/C, Ni, or NaBH4 | TLC/HPLC |
| Solvent Polarity | Methanol, THF, DMF | NMR (for intermediates) |
| Temperature | 60–100°C | GC-MS for purity |
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the amine’s substitution pattern and phenyl group integration. For example, the propyl chain’s methylene protons (δ 1.2–1.6 ppm) and phenyl aromatic protons (δ 7.2–7.5 ppm) should show distinct splitting patterns .
- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity. Adjust pH (2–3 with trifluoroacetic acid) to improve peak resolution .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode can confirm the molecular ion peak (expected m/z ~219 for CHN) and detect fragmentation patterns .
Advanced Research Questions
Q. How do structural modifications, such as fluorination or heterocyclic substitution, influence the biological activity of this compound derivatives?
Methodological Answer:
- Fluorination : Introduce fluorine at the phenyl ring’s para position to enhance metabolic stability and receptor binding affinity. Compare in vitro assays (e.g., enzyme inhibition) between fluorinated and non-fluorinated analogs. Fluorinated derivatives may show increased lipophilicity (logP ↑) and altered IC values in receptor-binding studies .
- Heterocyclic Substitution : Replace the phenyl group with a pyrazole or imidazole ring to modulate electronic effects. Use computational docking (e.g., AutoDock Vina) to predict interactions with target enzymes like monoamine oxidases. Validate with kinetic assays (e.g., Michaelis-Menten plots) to quantify inhibition constants .
Q. What computational methods are recommended to predict the pharmacological profile of this compound, and how can they guide experimental design?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate the compound’s interaction with lipid bilayers to predict blood-brain barrier permeability. Use tools like GROMACS with a POPC membrane model .
- Quantitative Structure-Activity Relationship (QSAR) : Train a model using descriptors like polar surface area and H-bond donors. Validate with experimental IC data from similar phenylalkylamines to prioritize synthesis targets .
- ADMET Prediction : Use SwissADME or ADMETLab to estimate absorption, toxicity, and metabolic pathways. For instance, high CYP3A4 substrate likelihood may prompt co-administration studies with inhibitors like ketoconazole .
Q. How can researchers resolve contradictory data between in vitro and in vivo studies on the biological activity of this compound?
Methodological Answer:
- Pharmacokinetic Analysis : Measure plasma half-life and tissue distribution in rodent models. If in vitro activity (e.g., receptor binding) is strong but in vivo efficacy is weak, poor bioavailability or rapid metabolism (e.g., via hepatic CYP450) may explain discrepancies .
- Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites. For example, N-dealkylation of the propyl group could generate inactive fragments, necessitating structural stabilization (e.g., cyclization) .
- Dose-Response Correlation : Conduct staggered dosing in animal models to establish a therapeutic window. Compare with in vitro EC values to assess translatability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
